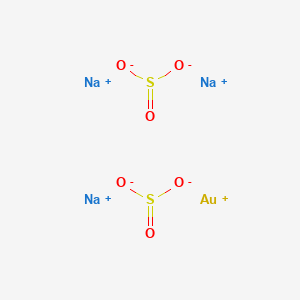

trisodium;gold(1+);disulfite

Description

Properties

CAS No. |

19153-98-1 |

|---|---|

Molecular Formula |

AuH2NaO3S |

Molecular Weight |

302.04 g/mol |

IUPAC Name |

trisodium;gold(1+);disulfite |

InChI |

InChI=1S/Au.Na.H2O3S/c;;1-4(2)3/h;;(H2,1,2,3) |

InChI Key |

AVCQBEJQAWLZDA-UHFFFAOYSA-N |

SMILES |

[O-]S(=O)[O-].[O-]S(=O)[O-].[Na+].[Na+].[Na+].[Au+] |

Canonical SMILES |

OS(=O)O.[Na].[Au] |

Appearance |

Colorless solution |

Other CAS No. |

19153-98-1 |

Pictograms |

Irritant |

Synonyms |

Trisodium gold disulfite; Gold sodium sulfite ; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of Trisodium Gold(1+) Disulfite for Researchers and Drug Development Professionals

Introduction

Trisodium gold(1+) disulfite, with the chemical formula Na₃[Au(SO₃)₂], is a gold(I) coordination complex that has garnered interest for its applications in various fields, including as a substitute for cyanide in gold electroplating and for its potential therapeutic properties.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, stability profile, and relevant experimental methodologies for researchers, scientists, and professionals in drug development. While specific quantitative data for some properties of trisodium gold(1+) disulfite are not extensively available in public literature, this guide consolidates the known information and presents established scientific principles and protocols applicable to its study.

Chemical and Physical Properties

Trisodium gold(1+) disulfite is a water-soluble compound that typically exists as a colorless solution.[2][3] Its properties are largely dictated by the linear coordination of the gold(I) ion with two sulfite ligands through the sulfur atoms.

Quantitative Data Summary

A summary of the available and general physical and chemical properties of trisodium gold(1+) disulfite is presented in Table 1. It is important to note that specific experimental values for properties such as melting point and precise solubility are not consistently reported in publicly accessible literature.

| Property | Value/Description | Source/Comment |

| Chemical Formula | Na₃[Au(SO₃)₂] | [1] |

| Molecular Weight | 426.05 g/mol | [4][5] |

| Appearance | Colorless transparent liquid (in solution) | [3] |

| Solubility | Soluble in water. | [1] |

| Melting Point | Not available (Decomposes upon heating). | [4] |

| Stability | Sensitive to pH, light, and heat. | [6] |

Table 1: Summary of Chemical and Physical Properties of Trisodium Gold(1+) Disulfite

Stability Profile

The stability of trisodium gold(1+) disulfite is a critical factor for its storage, handling, and application, particularly in a pharmaceutical context. Several factors can influence its degradation.

Factors Affecting Stability

The key factors that influence the stability of trisodium gold(1+) disulfite are summarized in Table 2.

| Factor | Effect on Stability |

| pH | Aqueous solutions are most stable in a neutral to alkaline pH range (pH 7-9). In acidic conditions (pH < 7), the complex is prone to decomposition.[2] |

| Light | Exposure to light, particularly UV radiation, can induce the reduction of gold(I) to elemental gold, leading to the formation of gold nanoparticles. |

| Temperature | Elevated temperatures accelerate the decomposition of the complex. |

| Oxidizing Agents | The sulfite ligands can be oxidized, leading to the destabilization of the complex. |

| Concentration | Higher concentrations of the gold complex may lead to a faster onset of decomposition. |

Table 2: Factors Influencing the Stability of Trisodium Gold(1+) Disulfite

Experimental Protocols

Detailed experimental protocols are essential for the consistent synthesis, analysis, and evaluation of trisodium gold(1+) disulfite.

Synthesis of Trisodium Gold(1+) Disulfite

A common method for the synthesis of trisodium gold(1+) disulfite involves the reduction of a gold(III) salt, such as tetrachloroauric acid (HAuCl₄), with an excess of sodium sulfite (Na₂SO₃) in an aqueous solution.

Protocol:

-

Preparation of Solutions:

-

Prepare a solution of tetrachloroauric acid (HAuCl₄) in deionized water.

-

Prepare a separate solution of sodium sulfite (Na₂SO₃) in deionized water. An excess of sulfite is typically used to ensure the complete reduction of gold(III) to gold(I) and to stabilize the resulting complex.

-

-

Reaction:

-

Slowly add the sodium sulfite solution to the tetrachloroauric acid solution while stirring continuously.

-

Maintain the reaction mixture at a controlled temperature, typically below 50°C, to minimize side reactions.[6]

-

Adjust the pH of the solution to the alkaline range (pH 7-9) using a suitable base, such as sodium hydroxide, to optimize the yield and stability of the complex.[2]

-

-

Isolation (Optional):

-

If a solid product is required, the complex can be precipitated from the solution. This can be achieved by methods such as the addition of a water-miscible organic solvent (e.g., ethanol) or by careful evaporation of the solvent under reduced pressure at a low temperature to avoid decomposition.

-

The resulting precipitate can be collected by filtration, washed with a suitable solvent, and dried under vacuum.

-

Stability Testing Protocol (General Approach)

A stability testing program for trisodium gold(1+) disulfite should be designed to evaluate the influence of temperature, humidity, and light on its chemical and physical properties over time. The following protocol is based on general principles outlined in ICH guidelines.[7][8][9]

Protocol:

-

Sample Preparation:

-

Prepare a batch of trisodium gold(1+) disulfite solution of a known concentration.

-

Package the solution in the intended container-closure system. For photosensitivity studies, use both clear and amber containers.

-

-

Storage Conditions:

-

Long-term stability: Store samples at 25°C ± 2°C / 60% RH ± 5% RH.

-

Accelerated stability: Store samples at 40°C ± 2°C / 75% RH ± 5% RH.

-

Photosability: Expose samples in both clear and amber containers to a light source according to ICH Q1B guidelines.

-

-

Testing Schedule:

-

Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated studies; 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).[9]

-

-

Analytical Methods:

-

At each time point, analyze the samples for the following:

-

Appearance: Visual inspection for color change or precipitation.

-

pH: Potentiometric measurement.

-

Assay of Gold(I) Complex: A stability-indicating HPLC method (see below for a general approach).

-

Degradation Products: Monitor for the appearance of new peaks in the HPLC chromatogram.

-

-

-

Data Analysis:

-

Evaluate the data to determine the rate of degradation and to establish a shelf-life for the product under the tested storage conditions.

-

Stability-Indicating HPLC Method Development (General Approach)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the trisodium gold(1+) disulfite and its degradation products.[10][11][12]

Protocol:

-

Column and Mobile Phase Selection:

-

A reversed-phase C18 column is a common starting point.

-

The mobile phase would likely consist of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). Ion-pairing agents may be necessary to achieve good peak shape and retention for the anionic gold complex.

-

-

Forced Degradation Studies:

-

Subject a solution of trisodium gold(1+) disulfite to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.

-

-

Method Optimization:

-

Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation between the parent compound and all degradation products.

-

-

Detection:

-

Method Validation:

-

Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

-

Potential Mechanism of Action in a Therapeutic Context

While the primary application of trisodium gold(1+) disulfite has been in non-medical fields, there is growing interest in the therapeutic potential of gold compounds. Research suggests that its biological activity may stem from its ability to interact with cellular components and induce oxidative stress.[2]

Hypothesized Cellular Interaction and Cytotoxicity

The potential mechanism of action for the anticancer properties of trisodium gold(1+) disulfite is thought to involve its interaction with proteins and enzymes, which can disrupt cellular redox balance and lead to cell death.[2]

Caption: Hypothesized mechanism of cellular action for trisodium gold(1+) disulfite.

Experimental and Logical Workflows

Workflow for Synthesis and Characterization

The synthesis and characterization of trisodium gold(1+) disulfite follow a logical progression to ensure the desired product is obtained with high purity.

Caption: A typical workflow for the synthesis and characterization of trisodium gold(1+) disulfite.

Logical Workflow for Stability Assessment

A systematic approach is necessary to thoroughly assess the stability of trisodium gold(1+) disulfite for pharmaceutical applications.

Caption: A logical workflow for conducting a comprehensive stability assessment.

Trisodium gold(1+) disulfite presents a unique profile of chemical properties and stability that are crucial to understand for its effective application in both industrial and pharmaceutical contexts. While there is a need for more publicly available quantitative data, this guide provides a solid foundation for researchers and drug development professionals by outlining its known characteristics, factors influencing its stability, and robust methodologies for its synthesis, analysis, and evaluation. The potential therapeutic applications of this and other gold(I) complexes continue to be an exciting area of research, and the protocols and workflows described herein offer a systematic approach to advancing our understanding of this promising compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Buy trisodium;gold(1+);disulfite | 19153-98-1 [smolecule.com]

- 3. watson-int.com [watson-int.com]

- 4. cas 19153-98-1|| where to buy this compound [chemenu.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 130206-49-4 | Benchchem [benchchem.com]

- 7. www3.paho.org [www3.paho.org]

- 8. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]

- 9. japsonline.com [japsonline.com]

- 10. scispace.com [scispace.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of gold(I/III)-complexes by HPLC-ICP-MS demonstrates gold(III) stability in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Trisodium Gold(I) Disulfite from Gold(III) Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trisodium gold(I) disulfite (Na₃[Au(SO₃)₂]) from gold(III) precursors. It includes detailed experimental protocols, quantitative data, and visualizations of the synthesis workflow and reaction mechanism.

Introduction

Trisodium gold(I) disulfite is a gold(I) coordination complex of significant interest in various fields, including pharmaceuticals and electronics. Its synthesis from readily available gold(III) precursors is a key process for its application. This guide details the prevalent aqueous synthesis route, which involves the reduction of a gold(III) complex, typically tetrachloroaurate(III), by a sulfite-based reducing agent. This method is favored for its efficiency and control over the purity of the final product.[1]

Synthesis Methodology

The primary method for synthesizing trisodium gold(I) disulfite involves the reduction of a gold(III) salt, such as chloroauric acid (HAuCl₄) or sodium tetrachloroaurate(III) (Na[AuCl₄]), with a sulfite-containing reagent like sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) in an aqueous solution.[1] The sulfite serves as both the reducing agent, converting Au(III) to Au(I), and the stabilizing ligand, forming the [Au(SO₃)₂]³⁻ complex.

Key Reaction Parameters

The successful synthesis of trisodium gold(I) disulfite is dependent on the careful control of several key reaction parameters. The following table summarizes the typical ranges and their rationale.

| Parameter | Typical Range | Rationale |

| Gold(III) Precursor | HAuCl₄, Na[AuCl₄] | Readily available and soluble sources of Au(III). |

| Sulfite Reagent | Na₂SO₃, NaHSO₃ | Acts as both a reducing agent and a stabilizing ligand. |

| Temperature | Room Temperature - 65°C | Influences the rate of reaction. |

| pH | 7 - 11 | Optimizes the reduction of Au(III) and the stability of the Au(I) complex.[1] |

| Solvent | Water | Standard medium for the reaction of ionic species. |

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of trisodium gold(I) disulfite from chloroauric acid and sodium sulfite.

Materials:

-

Chloroauric acid (HAuCl₄)

-

Sodium sulfite (Na₂SO₃)

-

Deionized water

-

Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for pH adjustment

Procedure:

-

Preparation of Gold(III) Solution: Prepare an aqueous solution of chloroauric acid. The concentration will depend on the desired scale of the reaction.

-

Preparation of Sulfite Solution: Prepare an aqueous solution of sodium sulfite. An excess of the sulfite reagent is typically used to ensure the complete reduction of the gold(III) precursor.

-

Reaction: While stirring, slowly add the sodium sulfite solution to the chloroauric acid solution.

-

pH Adjustment: Monitor the pH of the reaction mixture and maintain it within the 7-9 range by adding a dilute solution of NaOH or HCl as needed.[2]

-

Reaction Monitoring: The reaction is typically carried out at room temperature.[2] The progress of the reaction can be monitored visually by the disappearance of the characteristic yellow to orange color of the gold(III) complex, indicating the formation of the colorless gold(I) sulfite complex.

-

Purification:

-

The primary method for isolating the solid product is through precipitation.[1]

-

This can be achieved by concentrating the reaction solution through evaporation of the solvent, often under reduced pressure and controlled temperature to prevent decomposition.[1]

-

As the solvent is removed, the solubility of trisodium gold(I) disulfite is exceeded, leading to its precipitation.

-

The precipitate can then be collected by filtration, washed with a small amount of cold deionized water, and dried under vacuum.

-

Quantitative Data

This section presents the key quantitative data for trisodium gold(I) disulfite.

| Property | Value |

| Molecular Formula | Na₃[Au(SO₃)₂][3] |

| Molecular Weight | 426.06 g/mol [3][] |

| Appearance | Colorless solution[2] |

Note: Specific percentage yields are not widely reported in the literature and can vary depending on the exact reaction conditions and purification efficiency.

Characterization

The identity and purity of the synthesized trisodium gold(I) disulfite can be confirmed through various analytical techniques.

| Technique | Observation |

| UV-Vis Spectroscopy | The formation of the gold(I) sulfite complex is accompanied by the disappearance of the absorption bands of the gold(III) precursor. The UV-visible absorption spectrum of Na₃[Au(SO₃)₂] in solution has been reported. |

| FT-IR Spectroscopy | Infrared spectroscopy can confirm the coordination of the sulfite ligands to the gold center. Characteristic S–O stretching vibrations are expected in the region of 990–1050 cm⁻¹.[1] |

| NMR Spectroscopy | Direct observation of the ¹⁹⁷Au nucleus by NMR is challenging due to its quadrupolar nature, which leads to very broad resonance signals.[1] Therefore, ¹⁹⁷Au NMR is not a routine characterization method for this compound.[1] |

Visualizations

Synthesis Workflow

Caption: Experimental workflow for the synthesis of trisodium gold(I) disulfite.

Reaction Pathway

Caption: Proposed reaction pathway for the formation of trisodium gold(I) disulfite.

References

- 1. trisodium;gold(1+);disulfite | 130206-49-4 | Benchchem [benchchem.com]

- 2. Gold Nanoparticles: A Didactic Step-by-Step of the Synthesis Using the Turkevich Method, Mechanisms, and Characterizations [mdpi.com]

- 3. Organic solvent-induced controllable crystallization of the inorganic salt Na3[Au(SO3)2] into ultralong nanobelts and hierarchical microstructures of nanowires - Nanoscale (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Coordination Chemistry and Bonding of Sodium Aurothiosulfate (Na₃[Au(S₂O₃)₂])

Executive Summary: This document provides a comprehensive technical overview of sodium aurothiosulfate, Na₃[Au(S₂O₃)₂], a gold(I) coordination complex with significant applications in medicine and hydrometallurgy. It details the compound's synthesis, molecular structure, coordination chemistry, and the nature of its gold-sulfur bonds. This guide also includes summaries of key experimental protocols and mechanistic insights into its therapeutic and industrial applications, tailored for researchers, chemists, and professionals in drug development.

Introduction

Sodium aurothiosulfate, historically known as Sanocrysin, is an inorganic coordination compound with the chemical formula Na₃[Au(S₂O₃)₂]·2H₂O.[1] It consists of a central gold(I) ion linearly coordinated to two thiosulfate ligands, with three sodium ions as counterions.[1]

It is important to distinguish this well-characterized thiosulfate complex from the hypothetical sulfite analogue, Na₃[Au(SO₃)₂]. The vast majority of scientific literature and practical applications refer to the thiosulfate compound due to the high affinity of the "soft" gold(I) metal center for the "soft" sulfur donor of the thiosulfate ligand.

First synthesized in 1845, sodium aurothiosulfate gained prominence in the 20th century as a chrysotherapy agent for treating rheumatoid arthritis.[1] More recently, its chemistry has been pivotal in the development of non-cyanide gold extraction processes in the mining industry.[1] This guide will explore the fundamental chemical principles that underpin these diverse applications.

Synthesis and Preparation

The most common laboratory-scale synthesis of sodium aurothiosulfate involves the reduction of a gold(III) salt, typically chloroauric acid (HAuCl₄) or its salt (AuCl₃), using an excess of sodium thiosulfate (Na₂S₂O₃).[1] The thiosulfate acts as both a reducing agent and a ligand.

The overall balanced chemical equation for the reaction is: 4 Na₂S₂O₃ + AuCl₃ → Na₃[Au(S₂O₃)₂] + Na₂S₄O₆ + 3 NaCl[1]

In this reaction, gold(III) is reduced to gold(I), which is then complexed by two thiosulfate ligands. A key byproduct is sodium tetrathionate (Na₂S₄O₆).

Experimental Workflow: Synthesis of Sodium Aurothiosulfate

Caption: Workflow for the synthesis of Na₃[Au(S₂O₃)₂]·2H₂O.

Molecular Structure and Coordination Chemistry

The structure of sodium aurothiosulfate dihydrate has been elucidated by single-crystal X-ray diffraction. The defining feature is the complex anion, [Au(S₂O₃)₂]³⁻.

-

Coordination Geometry: The gold(I) center exhibits a linear coordination geometry, bonded to two sulfur atoms from two separate thiosulfate ligands.[1]

-

Ligand Binding Mode: Thiosulfate ([S-SO₃]²⁻) is an ambidentate ligand, but in this complex, it coordinates exclusively through the terminal, or "planetary," sulfur atom. This S-coordination is typical for soft metal ions like Au(I).[1]

-

Overall Structure: The [Au(S₂O₃)₂]³⁻ anion is centrosymmetric, featuring a linear S-Au-S core. The sodium cations and water molecules are situated in the crystal lattice, participating in an extensive network of ionic and hydrogen bonds.

| Parameter | Value | Description |

| Formula | Na₃[Au(S₂O₃)₂]·2H₂O | Trisodium bis(thiosulfato)aurate(I) dihydrate |

| Coordination Number | 2 | Gold(I) is two-coordinate. |

| Geometry | Linear | The S-Au-S arrangement is essentially linear. |

| Au-S Bond Length | ~2.27 Å | The distance between the central gold atom and the coordinating sulfur atoms. |

| S-Au-S Bond Angle | ~180° | Confirms the linear geometry of the AuS₂ core. |

| S-S Bond Length | ~2.08 Å | The bond between the two sulfur atoms within the thiosulfate ligand. |

| S-O Bond Length | ~1.47 Å (average) | The bonds between the central sulfur and the oxygen atoms in the ligand. |

| Table 1: Key Structural Parameters of the [Au(S₂O₃)₂]³⁻ Anion. Data derived from crystallographic studies. |

Chemical Bonding Analysis

The stability of the [Au(S₂O₃)₂]³⁻ complex is rooted in the nature of the gold-sulfur bond. As a soft Lewis acid, Au(I) forms strong covalent bonds with soft Lewis bases like the terminal sulfur of the thiosulfate ligand.

Density Functional Theory (DFT) calculations reveal that the Au-S bond is comprised of two main components:

-

σ-Donation: The primary interaction is the donation of electron density from a filled sulfur-based orbital (the HOMO of the ligand) into an empty s/d hybrid orbital on the Au(I) center.

-

π-Back-donation: A secondary, but significant, contribution involves the back-donation of electron density from filled d-orbitals on the gold atom into empty σ* antibonding orbitals of the thiosulfate ligand. This back-donation strengthens the Au-S bond.

The significant covalent character of the Au-S bond contributes to the high stability of the complex, making it more stable than gold complexes with ligands like thiocyanate or chloride, though less stable than the exceptionally strong gold-cyanide bond.

Applications and Mechanisms of Action

Sodium aurothiosulfate is a Disease-Modifying Antirheumatic Drug (DMARD) used in the treatment of rheumatoid arthritis.[2] While its use has declined with the advent of biologics, understanding its mechanism provides insight into the biochemistry of gold. Gold(I) compounds are considered pro-drugs; they are metabolized in vivo to deliver Au(I) to biological targets.

The primary molecular target is believed to be seleno-cysteine containing enzymes, particularly thioredoxin reductase (TrxR) .[3][4]

-

Mechanism of Action: TrxR is a critical enzyme in maintaining cellular redox balance by reducing thioredoxin. Inhibition of TrxR by Au(I) leads to a buildup of reactive oxygen species (ROS) and cellular oxidative stress.[5][6] This disruption of redox homeostasis in immune cells, such as macrophages and T-cells, can suppress the production of pro-inflammatory cytokines and inhibit the overall inflammatory cascade characteristic of rheumatoid arthritis.[7][8]

Signaling Pathway: Au(I) Inhibition of Thioredoxin Reductase

Caption: Proposed mechanism of action for gold-based anti-inflammatory drugs.

The formation of the stable [Au(S₂O₃)₂]³⁻ complex is the basis of thiosulfate hydrometallurgy, an environmentally benign alternative to the highly toxic cyanidation process for extracting gold from ores.[1]

The process typically requires an oxidant (like oxygen) and a catalyst, commonly the copper(II)-ammonia complex [Cu(NH₃)₄]²⁺.

-

Leaching Chemistry: The overall leaching reaction can be summarized as: Au + 5 S₂O₃²⁻ + [Cu(NH₃)₄]²⁺ → [Au(S₂O₃)₂]³⁻ + 4 NH₃ + [Cu(S₂O₃)₃]⁵⁻

The cupric-ammonia complex oxidizes the elemental gold (Au⁰ to Au⁺), which is then immediately stabilized by complexation with thiosulfate.

Workflow: Thiosulfate Leaching of Gold Ore

Caption: Simplified workflow for the hydrometallurgical extraction of gold.

Key Experimental Protocols

-

Reagent Preparation: Prepare an aqueous solution of chloroauric acid (HAuCl₄). Separately, prepare a concentrated aqueous solution of sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O), using a molar excess (at least 4:1 ratio of thiosulfate to gold).

-

Reaction: While stirring vigorously, slowly add the chloroauric acid solution to the sodium thiosulfate solution. The initial yellow color of the gold(III) solution should disappear, indicating reduction and complex formation.

-

Precipitation: Transfer the resulting clear, colorless solution to a larger beaker and slowly add an excess of ethanol or isopropanol with stirring. A white, crystalline precipitate of sodium aurothiosulfate will form.

-

Isolation: Allow the precipitate to settle completely. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected precipitate several times with small portions of ethanol to remove soluble byproducts like NaCl and Na₂S₄O₆.

-

Drying: Dry the purified product in a vacuum desiccator over a suitable drying agent (e.g., silica gel or P₂O₅) to obtain Na₃[Au(S₂O₃)₂]·2H₂O as a white, crystalline solid.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the synthesized product (~1-2 mg) with ~100-200 mg of dry, IR-grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar to a fine powder.

-

Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Spectral Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Identify characteristic vibrational bands for the thiosulfate ligand, such as the S-S and S-O stretching frequencies, to confirm the coordination mode.

Conclusion

Sodium aurothiosulfate is a coordination complex whose properties are dominated by the strong, linear S-Au-S bond. This robust coordination environment underpins its utility as both a therapeutic agent and a key component in gold hydrometallurgy. Its mechanism of action in medicine, primarily through the inhibition of thioredoxin reductase, highlights the intricate role of gold chemistry in cellular redox processes. In industry, it represents a viable, less toxic alternative to cyanide, showcasing how fundamental principles of coordination chemistry can be leveraged to create safer and more sustainable chemical processes. Further research into its reactivity and biological interactions continues to be a valuable endeavor for both medicinal and materials scientists.

References

- 1. Sodium aurothiosulfate - Wikipedia [en.wikipedia.org]

- 2. DMARDs, Gold Compounds: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 3. Gold complexes inhibit mitochondrial thioredoxin reductase: consequences on mitochondrial functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.rug.nl [research.rug.nl]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Gold complex compounds that inhibit drug-resistant Staphylococcus aureus by targeting thioredoxin reductase [frontiersin.org]

- 7. [Molecular mechanisms of action of gold in treatment of rheumatoid arthritis--an update] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Mechanism of action of gold in treatment of rheumatoid arthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Aqueous Solution Behavior of Trisodium Gold(I) Disulfite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and aqueous solution behavior of trisodium gold(I) disulfite, Na₃[Au(SO₃)₂]. This compound is of significant interest in various fields, including electroplating and as a precursor for gold-based materials.

Synthesis of Trisodium Gold(I) Disulfite

The primary method for synthesizing trisodium gold(I) disulfite involves the reduction of a gold(III) precursor, typically chloroauric acid (HAuCl₄) or its sodium salt (Na[AuCl₄]), with a sulfite salt in an aqueous medium. The sulfite acts as both the reducing agent and the complexing ligand.

A general synthesis procedure is as follows: A solution of a gold(III) salt is prepared in deionized water. To this, an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) is added, often with stirring. The reaction is monitored by the disappearance of the characteristic yellow color of the gold(III) complex, indicating the formation of the colorless gold(I) disulfite complex. The pH of the solution is typically maintained in the neutral to alkaline range (pH 7-9) to facilitate the reaction. The reaction can be carried out at room temperature.[1]

For the isolation of the solid product, techniques such as precipitation by solvent evaporation can be employed. The aqueous solution is concentrated, often under controlled temperature to prevent decomposition, until the solubility limit of trisodium gold(I) disulfite is exceeded, leading to its precipitation. The solid can then be collected by filtration.[2]

Aqueous Solution Behavior

The behavior of trisodium gold(I) disulfite in aqueous solution is critical for its applications. The gold(I) center is complexed by two sulfite ligands, forming the [Au(SO₃)₂]³⁻ anion.

Stability and Decomposition

The stability of the [Au(SO₃)₂]³⁻ complex is a key factor in its utility. The complex is known to be stable in neutral to alkaline solutions, which is why it is widely used in non-cyanide gold plating baths. However, its stability is influenced by several factors:

-

pH: The complex is less stable in acidic solutions. Increased concentrations of H⁺ ions can lead to the decomposition of the complex and the precipitation of elemental gold.[3]

-

Temperature: Elevated temperatures can decrease the stability of the complex.[3]

-

Concentration: Higher concentrations of gold in the solution can reduce the time before gold(0) begins to precipitate.[3]

-

Presence of Other Ions: Increased concentrations of sulfite and especially chloride ions can enhance the stability of the gold(I) sulfite complex.[3]

The decomposition of the gold(I) sulfite complex can occur through disproportionation:

3[Au(SO₃)₂]³⁻ ⇌ 2Au(s) + [Au(SO₃)₄]⁵⁻ + 2SO₃²⁻

Hydrolysis

In aqueous solutions, the sulfite ligands are subject to hydrolysis, which can affect the overall stability of the gold complex. The equilibrium between sulfite (SO₃²⁻) and bisulfite (HSO₃⁻) is pH-dependent and can influence the speciation of the gold complexes in solution.

Electrochemical Properties

The electrochemical behavior of trisodium gold(I) disulfite is central to its application in electroplating. Cyclic voltammetry is a key technique used to study the reduction of the [Au(SO₃)₂]³⁻ complex to metallic gold.

Studies have shown that the electrochemical reduction of the gold sulfite complex is influenced by factors such as solution pH, temperature, and the presence of additives. In some cases, a passive layer, potentially consisting of adsorbed sulfite ions and sulfur, can form on the electrode surface, inhibiting the reduction process.

Spectroscopic Characterization

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to monitor the formation and stability of the [Au(SO₃)₂]³⁻ complex. The disappearance of the absorbance bands associated with the gold(III) precursor and the appearance of new bands corresponding to the gold(I) complex can be observed. The stability of the complex in the presence of other ions, such as chloride, has been studied using this technique.

Raman Spectroscopy

Raman spectroscopy is a valuable tool for probing the vibrational modes of the sulfite ligands and their interaction with the gold(I) center. Studies on the reaction of Au³⁺ with sulfite have shown Raman peaks between 1000 and 1200 cm⁻¹, which are attributed to the formation of SOₓ species on gold nanocluster surfaces.[4] The characteristic vibrational modes of the sulfite ion can be used to understand the coordination environment of the gold atom in the complex.

Quantitative Data

| Parameter | Value | Conditions | Reference |

| Equilibrium Constant (logK₂) | 6.4 ± 0.1 | 25°C, I = 1 M (NaCl) for Au(SO₃)Cl²⁻ + SO₃²⁻ ⇌ [Au(SO₃)₂]³⁻ + Cl⁻ | [3] |

Experimental Protocols

Synthesis of Trisodium Gold(I) Disulfite

Materials:

-

Chloroauric acid (HAuCl₄) or Sodium tetrachloroaurate(III) (Na[AuCl₄])

-

Sodium sulfite (Na₂SO₃) or Sodium bisulfite (NaHSO₃)

-

Deionized water

-

pH meter and appropriate buffers for calibration

-

Stir plate and stir bar

-

Filtration apparatus

Procedure:

-

Prepare an aqueous solution of the gold(III) precursor (e.g., HAuCl₄) of a known concentration.

-

Prepare an aqueous solution of the sulfite reagent (e.g., Na₂SO₃).

-

While stirring, slowly add the sulfite solution to the gold(III) solution.

-

Monitor the reaction by observing the color change from yellow to colorless.

-

Measure and adjust the pH of the solution to maintain a range of 7-9 using a suitable base (e.g., dilute NaOH) if necessary.

-

Continue stirring for a set period (e.g., 1 hour) after the color change is complete to ensure the reaction goes to completion.

-

To isolate the product, concentrate the solution by gentle heating or rotary evaporation to induce precipitation.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold deionized water and then with a suitable organic solvent (e.g., ethanol) to aid in drying.

-

Dry the product under vacuum.

Cyclic Voltammetry

Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode cell (working electrode, reference electrode, counter electrode)

-

Working electrode: Gold or Platinum

-

Reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

-

Counter electrode: Platinum wire or mesh

Procedure:

-

Prepare an electrolyte solution containing a known concentration of trisodium gold(I) disulfite and a supporting electrolyte (e.g., Na₂SO₃).

-

Assemble the three-electrode cell with the prepared electrolyte.

-

De-aerate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment, including the initial potential, final potential, vertex potential(s), and scan rate.

-

Run the experiment and record the resulting voltammogram.

-

Analyze the voltammogram to determine the reduction and oxidation potentials of the gold sulfite complex.

UV-Vis Spectroscopy

Equipment:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a series of aqueous solutions of trisodium gold(I) disulfite of varying concentrations.

-

Prepare a blank solution (deionized water or the supporting electrolyte solution).

-

Calibrate the spectrophotometer using the blank solution.

-

Measure the absorbance spectra of the prepared solutions over a desired wavelength range (e.g., 200-800 nm).

-

Plot absorbance versus concentration at a specific wavelength to generate a calibration curve, if quantitative analysis is desired.

Raman Spectroscopy

Equipment:

-

Raman Spectrometer with a suitable laser excitation source

-

Sample holder for liquid samples

Procedure:

-

Prepare an aqueous solution of trisodium gold(I) disulfite.

-

Place the solution in the sample holder.

-

Acquire the Raman spectrum using the appropriate laser wavelength, power, and acquisition time.

-

Analyze the spectrum to identify the characteristic vibrational modes of the [Au(SO₃)₂]³⁻ complex.

Visualizations

Caption: Chemical equilibria of trisodium gold(I) disulfite.

References

Discovery and history of non-cyanide gold sulfite plating

An In-depth Technical Guide to the Discovery and History of Non-Cyanide Gold Sulfite Plating

Introduction

For over a century, gold electroplating was dominated by cyanide-based electrolytes, prized for their stability and efficiency. However, the extreme toxicity of cyanide and its incompatibility with photoresists used in the burgeoning electronics industry of the mid-20th century spurred a search for safer, more versatile alternatives.[1][2][3] Among the various non-cyanide systems explored, those based on the gold sulfite complex have emerged as the most commercially successful and widely adopted replacement. This guide provides a comprehensive overview of the discovery, historical development, and technical principles of non-cyanide gold sulfite plating, tailored for researchers and professionals in materials science and electronics fabrication.

The primary advantages of sulfite-based gold plating baths include their reduced toxicity, excellent compatibility with photoresists, and the ability to produce smooth, ductile, and pure gold deposits.[1][4] These characteristics make them particularly suitable for applications in microelectronics, optoelectronics, and microsystems, such as the fabrication of gold bumps for flip-chip bonding, wire bonding pads, and high-frequency components.[1][5]

Historical Development

The concept of using a gold sulfite complex for plating dates back to the mid-19th century, though its practical application remained dormant for over a hundred years. The modern era of sulfite plating began in the 1960s, driven by the needs of the electronics industry.

-

1842: The use of a gold sulfite complex for gold plating is first known.[1][4]

-

1940s-1950s: The rapid growth of the electronics industry creates a demand for high-purity, functional gold deposits and highlights the limitations of cyanide baths, which attack the photoresists used to pattern circuits.[1][2]

-

1962: The first modern patents for electroplating solutions containing gold in the form of a soluble sulfite complex are filed. These initial commercial formulations were stable only at a high pH, typically between 9 and 11.[6][7]

-

1969: Researchers report that the addition of organic polyamines, such as ethylenediamine, can stabilize sulfite-based plating solutions at a lower pH of around 6.5, expanding their operational window.[6][7]

-

1990s-Present: Further research focuses on improving bath stability at near-neutral or slightly acidic pH, enhancing deposit characteristics, and developing specialized formulations for applications like wafer bumping and dental electroforming.[4][6][7][8] The introduction of ammonium gold sulfite systems offered deposits with lower internal stress compared to those from sodium or potassium-based baths.[4][5]

Core Chemical Principles

The electrodeposition of gold from a sulfite bath involves the reduction of a gold(I) complex. The gold is stabilized in the electrolyte as the diamminodisulfitoaurate(I) complex, [Au(SO₃)₂]³⁻.[4] While this complex is significantly less stable than the dicyanoaurate(I) complex, [Au(CN)₂]⁻, its stability is sufficient for practical electroplating applications, especially under alkaline conditions.[5]

The overall cathodic reaction is a direct one-electron reduction:

[Au(SO₃)₂]³⁻ + e⁻ → Au(s) + 2SO₃²⁻

The bath's pH is a critical parameter. Traditionally, sulfite baths were operated at a pH above 9 to ensure the stability of the sulfite ion.[8] However, operating at a lower, near-neutral pH is often desirable to ensure compatibility with sensitive photoresists.[1] Modern formulations achieve stability at lower pH values (as low as 4.0) through the use of stabilizing additives like organic polyamines and aromatic nitro compounds.[6][7][8]

Quantitative Data: Bath Composition and Properties

The composition of a gold sulfite plating bath and its operating conditions directly influence the properties of the resulting gold deposit. Additives are often used to refine the grain structure, improve brightness, and modify the physical properties of the deposit.

Table 1: Typical Gold Sulfite Bath Compositions and Operating Conditions

| Parameter | General Purpose[1][9] | Wafer Bumping[4] |

| Gold Source | (NH₄)₃{Au(SO₃)₂} | Ammonium Gold Sulfite |

| Gold Content | 8 - 12 g/L | 8 - 12 g/L |

| Free Sulfite | - | 80 - 120 g/L |

| pH | 6.0 - 9.5 | 6.7 - 7.5 |

| Temperature | 40 - 55 °C | 45 - 55 °C |

| Current Density | 0.15 - 0.5 A/dm² | 0.5 A/dm² |

| Agitation | Magnetic Stirring | Mechanical/Flow |

| Additives | Arsenic (brightener) | Bismuth (grain refiner) |

Table 2: Comparison of Deposit Properties

| Property | Cyanide Gold | Sulfite Gold (Unalloyed) |

| Purity | 99.7 - 99.9% | > 99.99%[4] |

| Hardness (Knoop) | 120 - 300 (Hard Gold) | 50 - 90[4][8] |

| Appearance | Bright | Semi-bright to Bright |

| Internal Stress | Variable (can be high) | Low[4][5] |

| Ductility | Good | Excellent[1][4] |

| Photoresist Comp. | Poor | Excellent[1][5] |

Experimental Protocols

This section outlines a typical laboratory-scale protocol for gold sulfite electroplating for microfabrication applications, based on established methodologies.[9][10]

Substrate Preparation

-

Seed Layer Deposition: A conductive seed layer is deposited onto the substrate (e.g., a silicon wafer) using physical vapor deposition (e.g., e-beam evaporation or sputtering). A typical layer stack is 50 nm of Titanium (for adhesion) followed by 200 nm of Gold.[9]

-

Photolithography: A photoresist (e.g., AZ-4533) is spin-coated onto the substrate to the desired thickness.

-

Patterning: The resist is exposed to UV light through a photomask and then developed, creating a mold that defines the areas to be plated.

-

Hard Bake: The patterned resist is hard-baked (e.g., 105-120 °C for 30 minutes) to improve its stability in the plating solution.[9]

Electroplating Workflow

-

Bath Preparation: Prepare the gold sulfite electrolyte according to the desired formulation (see Table 1) in a suitable plating tank. Heat the solution to the target operating temperature.

-

Electrode Setup:

-

Working Electrode: The patterned substrate is mounted onto a holder, making electrical contact with the seed layer.

-

Anode (Counter Electrode): A platinized titanium mesh or gold wire is used as the anode.

-

Reference Electrode (Optional): For precise potential control (potentiostatic plating), a reference electrode (e.g., mercury sulfate) can be used in a 3-electrode configuration.[10]

-

-

Immersion and Plating: The substrate is immersed in the plating solution. A direct current is applied at the specified current density. Agitation (e.g., magnetic stirring or sample rotation) is maintained throughout the process to ensure uniform deposition.[9]

-

Monitoring: The current and voltage are monitored. For a defined plating area, the plating time determines the final deposit thickness (e.g., a rate of ~8 µm/hour at 0.2-0.4 A/dm²).[9]

Post-Plating Analysis

-

Resist Strip: After plating, the substrate is rinsed with deionized water. The photoresist is stripped using a suitable solvent (e.g., acetone). An oxygen plasma clean can be used to remove any residual resist.[9]

-

Seed Layer Etch: The exposed seed layer between the plated structures is removed by wet or dry etching.

-

Characterization: The plated gold structures are characterized using techniques such as:

Conclusion

The development of non-cyanide gold sulfite plating represents a significant advancement in electrodeposition technology, driven by the dual needs for enhanced workplace safety and compatibility with microfabrication processes. From its first mention in the 19th century to its refinement for modern semiconductor applications, the sulfite-based system has proven to be a robust and versatile alternative to traditional cyanide baths. Its ability to produce pure, low-stress, and ductile gold deposits makes it an indispensable tool for researchers and engineers in high-technology fields. Continued research is likely to focus on further enhancing bath stability, developing novel additives for specific applications, and improving deposition rates for high-volume manufacturing.

References

- 1. 911metallurgist.com [911metallurgist.com]

- 2. History of Electroplating - Sharretts Plating Company [sharrettsplating.com]

- 3. Gold Sulfite - 911Metallurgist [911metallurgist.com]

- 4. sterc.org [sterc.org]

- 5. eprints.ncl.ac.uk [eprints.ncl.ac.uk]

- 6. patents.justia.com [patents.justia.com]

- 7. US5277790A - Non-cyanide electroplating solution for gold or alloys thereof - Google Patents [patents.google.com]

- 8. sterc.org [sterc.org]

- 9. pure.tue.nl [pure.tue.nl]

- 10. Gold electroplating for high aspect ratio X-ray optics | X-Ray Tomography Group | PSI [psi.ch]

trisodium;gold(1+);disulfite material safety and handling

An In-depth Technical Guide to the Material Safety and Handling of Trisodium;gold(1+);disulfite

This guide provides comprehensive safety and handling information for this compound, a chemical compound utilized in research and various industrial applications, including electroplating and the synthesis of gold nanoparticles.[1][2][3] It is intended for researchers, scientists, and professionals in drug development who may work with this material.

Chemical Identification

This compound is a gold salt that is typically encountered as a colorless to pale yellow transparent liquid.[4][5] It is also known by several synonyms, including gold(I) trisodium disulphite, sodium aurosulfite, and sodium gold sulfite.[4][5] There are multiple CAS numbers and molecular formulas associated with this compound, which are detailed in the table below.

Table 1: Chemical Identification [4][5][6][7]

| Identifier | Value(s) |

| CAS Number | 19153-98-1, 130206-49-4 |

| Molecular Formula | AuNa₃O₆S₂ or Na₃Au(SO₃)₂ |

| Molecular Weight | Approximately 426.06 g/mol |

| EC Number | 242-846-5 |

| PubChem CID | 167790 |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[6] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6]

Table 2: GHS Hazard Classification [6]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[6]

Hazard Pictograms:

Toxicological Information

Occupational Exposure Limits

Specific occupational exposure limits (OELs), such as the Permissible Exposure Limit (PEL) from OSHA or the Threshold Limit Value (TLV) from ACGIH, have not been established for this compound.[9][11] In the absence of specific limits, it is crucial to handle this compound with care to minimize any potential exposure.

Physical and Chemical Properties

Table 3: Physical and Chemical Properties [4][5]

| Property | Value |

| Appearance | Colorless to pale yellow transparent liquid |

| pH | 8.5 - 10 |

| Boiling Point | 105 °C |

| Solubility in Water | Fully soluble |

Stability and Reactivity

This compound is generally stable under normal conditions.[4] However, it is incompatible with strong oxidizing agents.[4] Gold compounds, in general, are resistant to most acids but can be dissolved by aqua regia.[12] Gold is also known to dissolve in alkaline solutions of cyanide.[12]

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict safety protocols should be followed when handling this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any aerosols or mists.[6]

-

Ensure that safety showers and eyewash stations are readily accessible.[13]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes.[6]

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat or other protective clothing should be worn to prevent skin contact.[6]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator may be necessary.[6]

General Hygiene Practices

-

Wash hands thoroughly after handling the material.[6]

-

Do not eat, drink, or smoke in the laboratory.

-

Contaminated work clothing should not be allowed out of the workplace.[6]

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

Table 4: First-Aid Measures [6]

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. |

| Skin Contact | Wash off with soap and plenty of water. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |

Storage and Disposal

Storage

-

Store in a cool, dry, and well-ventilated place.[4]

-

Keep the container tightly sealed to prevent contamination and reaction with moisture or air.[4]

-

Store away from incompatible materials such as strong oxidizing agents.[4]

Disposal

Dispose of this compound and its containers in accordance with local, state, and federal regulations. As it is a heavy metal compound, it should be treated as hazardous waste.[14][15]

-

Collect waste in a designated, properly labeled, and sealed container.

-

Do not dispose of this material down the drain.[14]

-

Contact your institution's environmental health and safety department for specific disposal procedures.[14][16]

Accidental Release Measures (Spill Response)

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Minor Spills

For small spills that do not pose a significant immediate hazard:

-

Alert personnel in the immediate area.

-

Wear appropriate PPE , including gloves, safety goggles, and a lab coat.[17]

-

Contain the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[17]

-

Gently clean up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[18]

-

Decontaminate the area with soap and water.[1]

Major Spills

For large spills or spills in a poorly ventilated area:

-

Evacuate the area immediately. [17]

-

Alert others and activate the emergency response system at your facility (e.g., call your institution's emergency number or 911).[17]

-

Close doors to the affected area to contain vapors.

-

Do not attempt to clean up the spill yourself. Wait for trained emergency responders.[17]

Experimental Protocols

General Handling in a Research Setting

When using this compound in experimental procedures, it is crucial to incorporate safety measures into the protocol.

-

Risk Assessment: Before starting any new procedure, conduct a thorough risk assessment that considers the amount of material being used, the potential for aerosol generation, and the compatibility with other reagents.

-

Preparation:

-

Ensure all necessary PPE is available and in good condition.

-

Prepare a designated waste container for any residues or contaminated materials.

-

Verify that the work area (e.g., fume hood) is functioning correctly.

-

-

Execution:

-

Dispense the liquid carefully to avoid splashing.

-

If heating the solution, do so in a controlled manner to prevent boiling over and creating aerosols.

-

Keep the container sealed when not in use.

-

-

Post-Experiment:

-

Decontaminate all surfaces and equipment that came into contact with the material.

-

Dispose of all waste in the designated hazardous waste container.

-

Remove and properly dispose of PPE before leaving the work area.

-

Synthesis of this compound (Illustrative)

While detailed, validated synthesis protocols for general laboratory use are not widely published, a common method involves the reduction of a gold(III) salt with a sulfite in an aqueous solution. The following is a generalized procedure and should be adapted and validated with appropriate safety considerations.

-

Dissolve a gold(III) precursor , such as tetrachloroauric acid (HAuCl₄), in deionized water in a suitable reaction vessel.

-

Prepare a solution of sodium sulfite (Na₂SO₃) in deionized water.

-

Slowly add the sodium sulfite solution to the gold(III) solution with constant stirring. The sulfite acts as both a reducing agent and a ligand.

-

Monitor the reaction. The disappearance of the yellow color of the gold(III) complex indicates the formation of the colorless gold(I) sulfite complex.

-

Isolate the product if desired. This can be achieved through methods such as evaporation to precipitate the solid, followed by filtration.[7]

Disclaimer: This guide is intended for informational purposes only and does not replace the need for specific training, a thorough review of the Safety Data Sheet (SDS) provided by the supplier, and adherence to all institutional and regulatory safety protocols. Always consult the SDS for the most up-to-date and detailed information.

References

- 1. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 2. Guide for Chemical Spill Response - American Chemical Society [acs.org]

- 3. westlab.com [westlab.com]

- 4. watson-int.com [watson-int.com]

- 5. americanelements.com [americanelements.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | 130206-49-4 | Benchchem [benchchem.com]

- 8. Gold salts (UK PID) [inchem.org]

- 9. Gold - ESPI Metals [espimetals.com]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

- 12. Gold - Wikipedia [en.wikipedia.org]

- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 14. vumc.org [vumc.org]

- 15. essex.ac.uk [essex.ac.uk]

- 16. ehrs.upenn.edu [ehrs.upenn.edu]

- 17. Chemical Spill Response [augusta.edu]

- 18. ehs.wisc.edu [ehs.wisc.edu]

An In-depth Technical Guide to the Fundamental Electrochemical Properties of Gold(I) Sulfite Complexes

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Gold(I) sulfite complexes, primarily in the form of disulfitoaurate(I), [Au(SO₃)₂]³⁻, represent a critical alternative to traditional cyanide-based electrolytes in gold electrodeposition and other electrochemical applications. The lower toxicity and near-neutral pH operating window of sulfite baths have made them increasingly important in fields ranging from microelectronics to the fabrication of biocompatible coatings for medical devices.[1] A thorough understanding of the fundamental electrochemical properties of these complexes is paramount for process optimization, quality control, and the development of novel applications. This guide provides a comprehensive overview of the core electrochemical characteristics of gold(I) sulfite complexes, detailing reaction mechanisms, key quantitative data, and the experimental protocols used for their determination.

Core Electrochemical Data

The electrochemical behavior of the gold(I) sulfite complex is characterized by several key parameters that govern its reduction and the quality of the resulting gold deposit. The data compiled from various studies are summarized below.

Table 1: Key Electrochemical Parameters for the Gold(I) Sulfite Complex

| Parameter | Value | Conditions / Remarks | Reference(s) |

| Standard Reduction Potential (E⁰) | 0.116 V vs. NHE | For the reaction: [Au(SO₃)₂]³⁻ + e⁻ ⇌ Au + 2SO₃²⁻ | [2][3][4] |

| Tafel Slope | 0.73 V/decade | At potentials from -0.75V to -0.90V (vs. SCE) | [5] |

| Reaction Order (Gold Ion) | 1 | --- | [5] |

| Stability Constant (log β₂) | ~10 (commonly assumed), ~27 (more recent data suggests) | For the complex [Au(SO₃)₂]³⁻ | [6] |

Electrochemical Reaction Mechanism

The electrodeposition of gold from a sulfite bath is a multi-step process. The generally accepted mechanism involves the dissociation of the primary complex followed by a single-electron charge transfer.

Proposed Electrodeposition Pathway

The reduction of the disulfitoaurate(I) complex is believed to proceed through the following steps, with the final electron transfer being the rate-determining step[5]:

-

Complex Dissociation: The stable [Au(SO₃)₂]³⁻ complex first dissociates to form a more electroactive species. [Au(SO₃)₂]³⁻ ⇌ [AuSO₃]⁻ + SO₃²⁻

-

Electron Transfer (Rate-Determining Step): The resulting monosulfitoaurate(I) complex is then reduced at the cathode surface. [AuSO₃]⁻ + e⁻ → Au(s) + SO₃²⁻

This mechanism is supported by the finding that the reaction order with respect to the gold ion is one.[5]

Caption: Proposed electrochemical reduction pathway for the [Au(SO₃)₂]³⁻ complex.

Experimental Protocols

The characterization of gold(I) sulfite complexes relies on a suite of electrochemical techniques. Below are detailed methodologies for the key experiments cited in the literature.

Cyclic Voltammetry (CV)

Cyclic voltammetry is used to investigate the reduction and oxidation processes, identify reaction potentials, and study the formation of passive layers.

-

Objective: To determine the reduction potential of the gold(I) sulfite complex and observe the effects of potential scanning on the electrode surface.

-

Methodology:

-

Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., gold or platinum), a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire or graphite rod).

-

Electrolyte Preparation: An aqueous solution is prepared with known concentrations of the gold(I) sulfite complex (e.g., 0.05 M Au(I)), a supporting electrolyte (e.g., 0.5 M Na₂SO₃), and potentially additives.[4] The pH is adjusted to a specific value, often around 9.5.[4]

-

Procedure: The potential of the working electrode is swept linearly from an initial potential to a vertex potential, and then back. The resulting current is measured as a function of the applied potential.

-

Data Analysis: The resulting voltammogram is analyzed to identify cathodic peaks corresponding to the reduction of the gold complex and any anodic peaks. The scan rate can be varied to investigate the nature of the electrochemical process (e.g., diffusion-controlled vs. surface-adsorbed).[7]

-

Rotating Disk Electrode (RDE) Voltammetry

RDE experiments are employed to distinguish between kinetic and mass-transport limitations and to determine kinetic parameters like the Tafel slope and reaction order.

-

Objective: To study the kinetics of the gold electrodeposition reaction, free from mass-transport limitations.

-

Methodology:

-

Electrode Setup: A rotating disk electrode, typically made of gold, is used as the working electrode in a three-electrode cell. The rotation speed of the electrode can be precisely controlled.

-

Electrolyte: The same electrolyte as in the CV experiments is used.

-

Procedure: Cathodic current-potential curves are recorded at various electrode rotation speeds.[1][5]

-

Data Analysis: By increasing the rotation speed, the contribution of mass transport to the overall current can be minimized, allowing for the extraction of purely kinetic information from the polarization curves.[5] This allows for the determination of the Tafel slope and the reaction order with respect to the gold complex.

-

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for investigating the electrode-electrolyte interface, including charge transfer resistance, double-layer capacitance, and the properties of passive films.

-

Objective: To model the electrochemical interface and quantify the kinetics of charge transfer and other processes.

-

Methodology:

-

Cell and Electrolyte: A standard three-electrode setup is used.

-

Procedure: A small amplitude AC potential perturbation is applied to the working electrode over a wide range of frequencies (e.g., 0.05 Hz to 4,000 Hz) at a specific DC potential.[4] The resulting AC current response is measured.

-

Data Analysis: The impedance data is often presented as a Nyquist plot. This data can be fitted to an equivalent electrical circuit model to extract values for components representing physical and chemical processes at the interface, such as charge transfer resistance and the formation of passive layers.[1][8] Studies suggest that at potentials above -0.55 V, a passive layer of adsorbed sulfite ions and sulfur forms, inhibiting the reduction process.[2][3]

-

Workflow Visualization

The logical flow for a typical electrochemical investigation of a gold(I) sulfite bath is outlined below.

Caption: Standard workflow for the electrochemical analysis of gold(I) sulfite complexes.

The electrochemical properties of gold(I) sulfite complexes are governed by a dissociative mechanism followed by a rate-limiting single-electron transfer. Key parameters such as the standard reduction potential of 0.116 V vs. NHE and a Tafel slope of approximately 0.73 V/decade provide a quantitative basis for understanding and modeling the system. The formation of a passivating layer at more positive potentials is a critical factor influencing the deposition process. The experimental protocols of CV, RDE, and EIS are essential tools for elucidating these fundamental properties, enabling researchers and drug development professionals to harness the advantages of sulfite-based gold electrochemistry for advanced applications.

References

- 1. ejc.buketov.edu.kz [ejc.buketov.edu.kz]

- 2. web.vu.lt [web.vu.lt]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Electrodeposition of Gold from Sodium Gold Sulfite Complex Solution [jstage.jst.go.jp]

- 6. 911metallurgist.com [911metallurgist.com]

- 7. researchgate.net [researchgate.net]

- 8. Electrochemical Processes in Sulfite Gold Plating Solutions and Some Properties of Gold Coatings | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]

Role of sulfite ligands in the stability of gold(I) complexes

An in-depth technical guide on the core role of sulfite ligands in the stability of gold(I) complexes.

Introduction

Gold(I) complexes are of significant interest across various fields, including medicine, catalysis, and materials science.[1][2] The stability and reactivity of these complexes are fundamentally governed by the nature of the ligands coordinated to the Au(I) center. Among the various ligands, the sulfite ion (SO₃²⁻) plays a crucial role in forming highly stable aqueous gold(I) complexes. This stability is paramount in applications such as non-cyanide gold electroplating, where the gold(I) sulfite complex, particularly disulfitoaurate(I), [Au(SO₃)₂]³⁻, is the primary species.[3][4] This guide provides a comprehensive technical overview of the role of sulfite ligands in the stability of gold(I) complexes, targeting researchers, scientists, and professionals in drug development. It delves into the structural characteristics, thermodynamic stability, kinetic behavior, and the experimental methodologies used to characterize these systems.

Structure and Bonding in Gold(I)-Sulfite Complexes

The interaction between the soft acid Au(I) ion and the soft base sulfite ligand (coordinating through the sulfur atom) results in a strong and stable coordinate bond. Gold(I) typically forms linear, two-coordinate complexes, and the primary species in aqueous sulfite solutions is the disulfitoaurate(I) ion, [Au(SO₃)₂]³⁻.

Computational studies, specifically Car-Parrinello molecular dynamics (CPMD) simulations, have provided insight into the structure of these complexes in aqueous solution. For the monosulfito complex, [AuSO₃]⁻, the structure is linear, often with a water molecule coordinating on the side opposite the sulfite ligand (H₂O-[AuSO₃]⁻).[5][6] The time-averaged Au-S bond distance in this complex is approximately 2.258 Å at 25 °C.[5][6] For the disulfito complex, [Au(SO₃)₂]³⁻, the calculated Au-S distance is slightly longer at 2.32 Å.[5][6] This bonding is characterized by significant covalent contribution, which explains the special stability of Au-S bonds in general.[7]

Caption: Structure of the [Au(SO₃)₂]³⁻ complex.

Thermodynamic Stability

The thermodynamic stability of a complex is a measure of the strength of the metal-ligand bonds and is quantified by the stability constant (β) or the dissociation constant (K). Gold(I)-sulfite complexes are known to be highly stable.

Stability Constants

The formation of gold(I)-sulfite complexes is characterized by very high stability constants, indicating a strong thermodynamic preference for the complexed state. While direct experimental measurement is challenging, computational and indirect methods have provided valuable estimates. A pK value of 19.8 has been predicted for the dissociation of the monosulfito complex ([AuSO₃]⁻ ⇌ Au⁺ + SO₃²⁻), which represents the first reported complexation constant for this ion pair.[5][6] For the more common disulfito complex, [Au(SO₃)₂]³⁻, the stability constant (log β) is estimated to be approximately 27, a value consistent with the observed characteristics of sulfite-based gold plating baths.[4] This high stability is comparable to that of other strong gold(I) complexes, such as those with thiosulfate and thiourea, though still lower than the exceptionally stable dicyanoaurate(I) complex.[7]

Quantitative Stability Data

The stability of gold(I)-sulfite complexes can be compared with that of other relevant gold(I) complexes and through the equilibrium constants of ligand substitution reactions.

| Complex/Reaction | Constant Type | Value | Conditions | Reference(s) |

| [AuSO₃]⁻ ⇌ Au⁺ + SO₃²⁻ | Dissociation (pK) | 19.8 | 25 °C, Aqueous (Computational) | [5][6] |

| Au⁺ + 2SO₃²⁻ ⇌ [Au(SO₃)₂]³⁻ | Stability (log β₂) | ~27 | Aqueous (Inferred) | [4] |

| [Au(SO₃)₂]³⁻ + S₂O₃²⁻ ⇌ [Au(SO₃)(S₂O₃)]³⁻ + SO₃²⁻ | Substitution (log β₁) | -0.35 ± 0.15 | 25 °C, I = 1 M (NaCl) | [8] |

| [Au(SO₃)₂]³⁻ + 2S₂O₃²⁻ ⇌ [Au(S₂O₃)₂]³⁻ + 2SO₃²⁻ | Substitution (log β₂) | -0.99 ± 0.05 | 25 °C, I = 1 M (NaCl) | [8] |

| [Au(SO₃)₂]³⁻ + TU ⇌ [Au(SO₃)(TU)]⁻ + SO₃²⁻ (where TU = thiourea) | Substitution (log β₁) | -1.2 | pH > 5, Aqueous | [9] |

| [Au(SO₃)₂]³⁻ + 2TU ⇌ [Au(TU)₂]⁺ + 2SO₃²⁻ | Substitution (log β₂) | -3.6 | pH > 5, Aqueous | [9] |

Structural Parameters

Structural data from computational studies provide physical evidence for the strong Au-S bond.

| Complex | Parameter | Value (Å) | Method/Conditions | Reference(s) |

| [AuSO₃]⁻ | Au-S distance | 2.258 ± 0.046 | CPMD simulation, 25 °C | [5][6] |

| [AuSO₃]⁻ | Au-S distance | 2.287 ± 0.066 | CPMD simulation, 350 °C | [5][6] |

| [Au(SO₃)₂]³⁻ | Au-S distance | 2.32 | MP2/PCM calculation | [5][6] |

Factors Influencing Stability

Several factors can influence the stability of gold(I)-sulfite complexes in solution:

-

Redox Instability : A significant challenge in working with these complexes is the susceptibility of the sulfite ligand to oxidation by atmospheric oxygen, forming sulfate.[9] This process can destabilize the complex. Furthermore, the gold(I) complex itself can be unstable towards redox transformations, particularly in acidic chloride solutions, which can lead to the formation of gold(0).[9][10]

-

pH : The stability is pH-dependent. In acidic solutions, protonation of the sulfite ligand can occur, and the overall complex stability is reduced.[10]

-

Temperature : The Au-S bond length in [AuSO₃]⁻ has been shown to increase slightly with temperature (from 25 °C to 350 °C), suggesting a moderate weakening of the bond at higher temperatures, though the complex remains stable.[5][6]

-

Presence of Other Ligands : The sulfite ligands in [Au(SO₃)₂]³⁻ can be substituted by other strong ligands like thiosulfate or thiourea to form mixed-ligand complexes.[8][9] Notably, mixed sulfite-thiosulfate baths are reported to be highly stable, even without additional stabilizers, making them attractive for electroplating applications.[4][11]

Caption: Generalized ligand exchange pathway for [Au(SO₃)₂]³⁻.

Experimental Protocols

The study of gold(I)-sulfite complexes involves their synthesis, characterization, and the quantitative assessment of their stability.

Synthesis of Gold(I)-Sulfite Complexes

A common precursor for research and applications is sodium disulfitoaurate(I), Na₃Au(SO₃)₂.

-

Protocol : While detailed synthesis from elemental gold is complex, stock solutions are typically prepared in the laboratory.[12] The complex can be synthesized from HAuCl₄·H₂O.[13] A general approach involves the reduction of a gold(III) salt (e.g., HAuCl₄) in the presence of excess sodium sulfite. The sulfite acts as both a reducing agent (reducing Au(III) to Au(I)) and a complexing ligand. The reaction must be carefully controlled to prevent further reduction to metallic gold. Due to the high susceptibility of sulfite to air oxidation, boiled, deionized water is often used, and the synthesis may be conducted under an inert atmosphere.[9]

Synthesis of Gold Nanoparticles (Example Application)

The Na₃Au(SO₃)₂ complex is an effective precursor for synthesizing gold nanoparticles (GNPs).

-

Protocol : A stock solution of Na₃Au(SO₃)₂ (e.g., 0.015 M) is diluted in double-distilled water. A solution of a reducing agent, such as sodium citrate (e.g., 0.67 M), is added. The mixture is stirred thoroughly and then refluxed. The size of the resulting nanoparticles can be controlled by adjusting reactant concentrations and reaction time. The GNPs are then isolated via centrifugation.[12][14]

Characterization and Stability Analysis

A combination of spectroscopic, electrochemical, and computational methods is employed to study these complexes.

-

UV-Visible Spectroscopy : Used to monitor the formation and substitution reactions of the complexes. The electronic spectra of the starting materials and products (e.g., [Au(SO₃)₂]³⁻, [Au(S₂O₃)₂]³⁻, and the mixed [Au(SO₃)(S₂O₃)]³⁻ complex) are distinct, allowing for the determination of equilibrium concentrations.[8]

-

Potentiometric/pH Titration : This method can be used to determine equilibrium constants for substitution reactions involving ligands whose coordination is pH-dependent, such as thiourea.[9]

-

Electrochemical Methods : Techniques like Cyclic Voltammetry (CV), Linear Sweep Voltammetry (LSV), and Rotating Disk Electrode (RDE) voltammetry are used to study the kinetics of gold electrodeposition from sulfite solutions, providing insights into the reduction mechanism of the complex.[11][13]

-

Computational Simulations : Ab initio molecular dynamics methods, such as the Car-Parrinello molecular dynamics (CPMD) approach, are powerful tools for investigating the structure, stability, and dynamics of gold(I)-sulfite complexes in solution at various temperatures.[5][6] Thermodynamic integration techniques based on these simulations can be used to calculate free energy changes and predict stability constants.[5]

Caption: Workflow for synthesis and analysis of Au(I)-sulfite complexes.

Conclusion

Sulfite ligands are highly effective at stabilizing gold(I) in aqueous solutions, forming predominantly the linear, two-coordinate [Au(SO₃)₂]³⁻ complex. The stability arises from a strong, covalent Au-S bond, reflected in a very high thermodynamic stability constant (log β₂ ≈ 27). This stability is crucial for practical applications, most notably in providing a viable and less toxic alternative to cyanide in gold electroplating. However, the system's sensitivity to air oxidation and pH requires careful control during experimental work and industrial application. The formation of stable mixed-ligand complexes with other sulfur-based ligands like thiosulfate further enhances the versatility of gold-sulfite chemistry. Continued research, particularly leveraging advanced computational and spectroscopic techniques, will further elucidate the nuanced roles of sulfite ligands and enable the design of new gold(I) complexes with tailored stability and reactivity for advanced applications.

References

- 1. Frontiers | Organometallic gold(I) and gold(III) complexes for lung cancer treatment [frontiersin.org]

- 2. Recent development of gold(i) and gold(iii) complexes as therapeutic agents for cancer diseases - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. [PDF] The sulphito complexes of gold | Semantic Scholar [semanticscholar.org]

- 4. 911metallurgist.com [911metallurgist.com]

- 5. Goldschmidt 2023 Conference [conf.goldschmidt.info]

- 6. goldschmidtabstracts.info [goldschmidtabstracts.info]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. chemistry-vestnik.buketov.edu.kz [chemistry-vestnik.buketov.edu.kz]

- 14. tandfonline.com [tandfonline.com]

Methodological & Application

Synthesis of Gold Nanoparticles via Citrate Reduction: A Detailed Protocol for Researchers

Application Note: This document provides a comprehensive protocol for the synthesis of gold nanoparticles (AuNPs) using the well-established trisodium citrate reduction method, commonly known as the Turkevich method. This method is widely employed due to its simplicity, reproducibility, and ability to generate monodisperse, spheroidal AuNPs. These nanoparticles have significant applications in various research and development fields, including drug delivery, diagnostics, and catalysis, owing to their unique optical and electronic properties.[1][2][3] This protocol is intended for researchers, scientists, and professionals in drug development who require a reliable method for producing high-quality AuNPs.

Introduction

Gold nanoparticles exhibit size- and shape-dependent properties, making precise synthesis control paramount. The Turkevich method, first introduced in 1951, involves the reduction of a gold salt, typically tetrachloroauric acid (HAuCl4), by trisodium citrate in an aqueous solution.[4][5][6] The trisodium citrate serves a dual role as both a reducing agent and a capping agent, which stabilizes the nanoparticles and prevents aggregation.[5][7] The size of the resulting AuNPs can be tuned by varying the molar ratio of citrate to gold.[6][8][9]

Note on Precursors: While the user specified "trisodium;gold(1+);disulfite", the vast majority of published literature details the use of a gold(III) precursor, most commonly tetrachloroauric acid (HAuCl4). Protocols utilizing "gold(I) disulfite" for this type of synthesis are not readily found in scientific literature. Therefore, this protocol will detail the synthesis using tetrachloroauric acid.

Experimental Protocol: Turkevich Method

This protocol is adapted from established methodologies for the synthesis of AuNPs.[8][10][11][12]

2.1. Materials and Equipment

-

Tetrachloroauric acid (HAuCl4)

-

Trisodium citrate dihydrate (Na3C6H5O7·2H2O)

-

Ultrapure water (18.2 MΩ·cm)

-

Glassware (e.g., Erlenmeyer flask, graduated cylinders)

-

Heating mantle with magnetic stirring capabilities

-

Magnetic stir bar

-

Condenser

-